1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Overview
Description
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Tscherniac-Einhorn reaction, which uses indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Indole derivatives, including 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting biological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- lies in its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
1-propan-2-ylsulfonyl-2,3-dihydroindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLPUDQMCNCYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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